molecular formula C8H13N3 B14035413 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B14035413
M. Wt: 151.21 g/mol
InChI Key: YOKQHGREBYGNBY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde has been reported . This method is distinguished by its operational simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 3-cyclobutyl-1,2,4-oxadiazol-5-amine

Uniqueness

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific cyclobutyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-cyclobutyl-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-7(6-3-2-4-6)8(9)11-10-5/h6H,2-4H2,1H3,(H3,9,10,11)

InChI Key

YOKQHGREBYGNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2CCC2

Origin of Product

United States

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